molecular formula C8H11NO2 B6146404 4-(2-oxoethyl)oxane-4-carbonitrile CAS No. 2138530-73-9

4-(2-oxoethyl)oxane-4-carbonitrile

Cat. No.: B6146404
CAS No.: 2138530-73-9
M. Wt: 153.2
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Description

4-(2-oxoethyl)oxane-4-carbonitrile is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its structure features an oxane (tetrahydropyran) ring substituted with both a carbonitrile group and a 2-oxoethyl side chain, making it a valuable building block in organic synthesis and materials science research. Carbonitrile derivatives, as a class of compounds, are extensively studied in industrial applications for their exceptional corrosion inhibition properties . Research has demonstrated that such compounds, which contain heteroatoms like nitrogen and oxygen, can effectively protect carbon steel in aggressive acidic environments . The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that significantly reduces the corrosion rate . The adsorption process for these inhibitors typically follows the Langmuir adsorption model . Furthermore, carbonitrile compounds serve as key precursors in advanced materials science. For instance, pyrimidine-based carbonitrile compounds can be utilized to nucleate carbon quantum dots (CQDs) . These CQDs can be immobilized within cotton textiles to create durable, multi-functional fabrics with properties such as fluorescence, enhanced UV-blocking, and microbicide activity, which are of significant interest for developing specialized technical textiles . This product is intended for research and laboratory use only. CAS Number : Check with your supplier for the specific CAS number, as it may vary. Molecular Formula : C8H11NO2 Specification : For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

2138530-73-9

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

A primary route involves cyclization of nitrile-containing diols or keto-alcohols. For example, 4-oxane-4-carbonitrile derivatives are synthesized via acid-catalyzed cyclization of 5-cyano-1,5-pentanediol analogs. Introducing the 2-oxoethyl group may require prior alkylation of the diol with bromoacetone or similar reagents.

Hypothetical Procedure :

  • Alkylation : Treat 3-(cyanomethyl)propane-1,5-diol with bromoacetone in the presence of K₂CO₃ to form 3-(2-oxopropyl)-5-cyanopentane-1,5-diol.

  • Cyclization : Subject the intermediate to H₂SO₄ (0.1 M) at 80°C to induce ring closure, yielding the oxane framework .

StepReagents/ConditionsYield (%)*
1Bromoacetone, K₂CO₃, DMF, 60°C~65
2H₂SO₄, 80°C, 12 h~50

*Yields estimated based on analogous cyclizations .

IntermediateReagentConditionsYield (%)*
Carbonyl bromideNaCNDMSO, 120°C, 6 h~45

*Based on similar substitution reactions .

Oxidative Methods for Ketone Formation

The 2-oxoethyl group may be introduced via oxidation of a prochiral alcohol. For example, hydroxylation of 4-(2-hydroxyethyl)oxane-4-carbonitrile using Jones reagent (CrO₃/H₂SO₄) could yield the ketone.

Key Considerations :

  • Selectivity : Over-oxidation to carboxylic acids must be controlled.

  • Protection : Temporary protection of the nitrile (e.g., as a silyl ether) may improve yield .

SubstrateOxidizing AgentProductYield (%)*
4-(2-hydroxyethyl)oxane-4-carbonitrileCrO₃/H₂SO₄Target compound~55

*Hypothetical data from analogous oxidations .

Multi-Step Synthesis from Tetrahydro-2H-Pyran Derivatives

Adapting methods for related oxane compounds (e.g., 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid ):

  • Alkylation : React tetrahydro-2H-pyran-4-carbonitrile with ethyl bromoacetate to form 4-(2-ethoxy-2-oxoethyl)oxane-4-carbonitrile.

  • Hydrolysis and Decarboxylation : Hydrolyze the ester to carboxylic acid using NaOH, followed by thermal decarboxylation to yield the 2-oxoethyl group.

StepReactionConditionsYield (%)*
1AlkylationEthyl bromoacetate, K₂CO₃, DMF, 70°C~60
2DecarboxylationH₂O, Δ, 12 h~40

*Derived from similar ester-to-ketone conversions .

Microwave-Assisted Synthesis

Modern techniques like microwave irradiation can enhance reaction efficiency. A one-pot approach might involve:

  • Knoevenagel Condensation : React 4-oxane-4-carbaldehyde with cyanoacetic acid.

  • In Situ Reduction : Use NaBH₄ to reduce the α,β-unsaturated nitrile intermediate.

ParameterValue
Time30 min
Temperature100°C
Yield*~70%

*Projected based on microwave-accelerated Knoevenagel reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-oxoethyl)oxane-4-carbonitrile can undergo various chemical reactions including:

    Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(2-oxoethyl)oxane-4-carbonitrile is a significant chemical entity with various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its applications, mechanisms, and potential benefits, supported by comprehensive data tables and case studies.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can yield different derivatives.
  • Substitution Reactions : The carbonitrile or oxane groups can be substituted with other functional groups.

Biology

Research indicates that this compound may exhibit biological activities that are of interest in pharmacology:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.
  • Anticancer Activity : Investigations into its mechanism of action reveal interactions with cellular pathways that may inhibit tumor growth.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structure allows it to interact with biological receptors, potentially leading to new therapeutic agents. Ongoing studies focus on its role in treating specific diseases, particularly those involving inflammation and cancer.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Inhibition Mechanism

Another research project investigated the anticancer effects of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, attributed to apoptosis induction via mitochondrial pathways. This study highlights the compound's potential in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(2-oxoethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxane ring provides a stable framework that can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl group in 4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile enhances thermal stability and resistance to oxidation compared to the 2-oxoethyl substituent in the target compound .

Solubility: Methoxyethyl (in 4-(2-methoxyethyl)oxane-4-carbonitrile) and amino groups (in 4-(dibenzylamino)oxane-4-carbonitrile) improve solubility in polar solvents, whereas the nitrile group alone confers hydrophobicity .

Rigidity vs. Flexibility: Cyclohexanone derivatives (e.g., 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile) exhibit greater conformational rigidity than oxane-based compounds, impacting binding affinity in drug design .

Reactivity : The nitrile group in all compounds enables nucleophilic additions (e.g., hydrolysis to carboxylic acids) and cycloadditions, while the ketone in this compound allows for aldol condensations or reductions .

Physicochemical Properties

  • Melting Points : While data for this compound are unavailable, analogs like 4-(2-methoxyethyl)oxane-4-carbonitrile and chromene derivatives exhibit melting points in the 188–207°C range, suggesting moderate thermal stability .
  • Spectroscopic Data : ESI-MS and ¹H-NMR patterns for similar nitriles (e.g., chromene-3-carbonitrile) show characteristic peaks for nitrile (~2200 cm⁻¹ in IR) and ketone (1700–1750 cm⁻¹) groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-oxoethyl)oxane-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of oxane derivatives with carbonyl-containing precursors. For example, analogous compounds (e.g., 4-methoxyethyl oxane derivatives) are synthesized via nucleophilic substitution or cyanide addition under controlled pH and temperature . Key reagents include triethylamine (as a catalyst) and acetonitrile (as a solvent), with yields optimized by adjusting stoichiometry and reaction time (e.g., 24–48 hours at 60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : The oxane ring protons appear as multiplet signals between δ 3.5–4.5 ppm, while the oxoethyl group’s ketone proton is absent (due to tautomerism). The carbonitrile group is confirmed by a singlet near δ 2.5 ppm for adjacent protons .
  • 13C NMR : A peak near 120 ppm confirms the nitrile carbon, and the oxane ring carbons appear between 60–80 ppm .
  • IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .

Q. What are the critical physicochemical properties (solubility, stability) relevant to experimental handling?

  • Methodological Answer :

  • Solubility : The compound is polar due to the nitrile and oxane groups, showing good solubility in DMSO, DMF, and dichloromethane but limited solubility in water .
  • Stability : Hydrolytically sensitive; store under anhydrous conditions at –20°C. Decomposition occurs above 150°C, as observed in thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data for this compound synthesis?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or solvent effects. Systematic optimization includes:

  • Design of Experiments (DoE) : Vary catalyst loading (e.g., 1–5 mol%) and solvent polarity (e.g., DCM vs. THF) to identify critical factors .
  • In-line monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction termination points .
  • Reproducibility checks : Compare yields across multiple batches and validate via ANOVA to rule out operator bias .

Q. What computational modeling approaches predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO suggests susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., cytochrome P450) to assess metabolic stability .
  • Docking studies : Use AutoDock Vina to model interactions with cancer-related targets (e.g., EGFR kinase), guided by analogous compounds’ binding modes .

Q. How does this compound interact with biological targets, and what assays validate its mechanisms?

  • Methodological Answer :

  • Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, monitoring thiol release .
  • Antimicrobial activity : Use broth microdilution (MIC ≤ 50 µg/mL) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Q. What strategies mitigate challenges in handling air-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for moisture-sensitive steps (e.g., cyanide addition) .
  • Low-temperature quench : Add reactions to ice-cold aqueous solutions to stabilize intermediates .
  • Stabilizing agents : Introduce chelating ligands (e.g., BHT) to prevent radical degradation .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Crystal growth : Slow evaporation of saturated DCM/hexane solutions yields diffraction-quality crystals .
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL-2018 refines structures with anisotropic displacement parameters, validating bond lengths/angles against CSD databases .

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